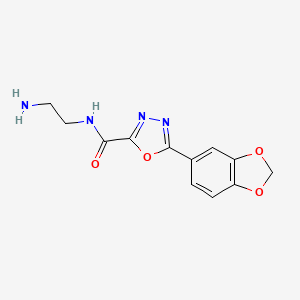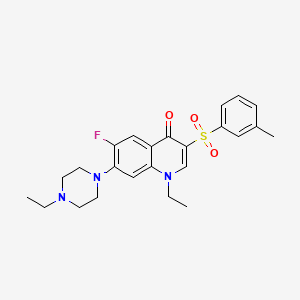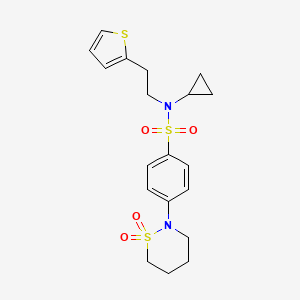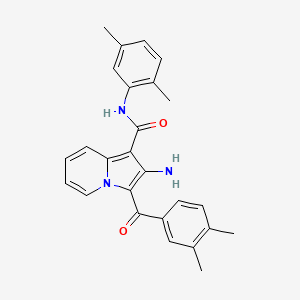![molecular formula C18H19Cl2N3O3 B2472072 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide CAS No. 877937-50-3](/img/structure/B2472072.png)
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide, also known as TAK-659, is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the development and activation of B cells, which are a type of white blood cell that produce antibodies to fight infections. TAK-659 has shown promise in the treatment of various B cell-related diseases, including B cell lymphomas and autoimmune disorders.
Wirkmechanismus
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide binds irreversibly to the active site of BTK, inhibiting its activity and preventing downstream signaling pathways that lead to B cell activation and proliferation. This mechanism of action is similar to other BTK inhibitors, such as ibrutinib and acalabrutinib.
Biochemical and Physiological Effects:
The inhibition of BTK by this compound leads to several biochemical and physiological effects. Inhibition of BTK reduces the activation and proliferation of B cells, leading to a decrease in antibody production. This effect is beneficial in autoimmune disorders, where excessive antibody production is a hallmark of the disease. Additionally, BTK inhibition can induce apoptosis, or programmed cell death, in B cell tumors, leading to tumor regression.
Vorteile Und Einschränkungen Für Laborexperimente
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK, making it an ideal tool for studying B cell signaling pathways. Additionally, this compound has shown efficacy in preclinical models of B cell-related diseases, making it a promising candidate for further research.
However, this compound has some limitations for lab experiments. Its complex synthesis method and proprietary nature make it difficult to obtain and use in research. Additionally, the irreversible binding of this compound to BTK can make it challenging to study the reversibility of BTK inhibition.
Zukünftige Richtungen
There are several future directions for the research and development of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide. One potential application is in combination therapy with other agents, such as monoclonal antibodies or chemotherapy, to enhance its efficacy in the treatment of B cell tumors. Additionally, the development of more potent and selective BTK inhibitors could lead to improved outcomes in B cell-related diseases. Finally, the study of the reversibility of BTK inhibition by this compound could provide insights into the optimal dosing and treatment regimens for BTK inhibitors in the clinic.
Conclusion:
This compound is a promising BTK inhibitor with potential therapeutic applications in B cell-related diseases. Its selective inhibition of BTK and ability to induce apoptosis in B cell tumors make it an attractive candidate for further research and development. However, its complex synthesis method and proprietary nature make it challenging to obtain and use in lab experiments. Future research into combination therapy, the development of more potent and selective BTK inhibitors, and the reversibility of BTK inhibition by this compound could lead to improved outcomes in the treatment of B cell-related diseases.
Synthesemethoden
The synthesis of 2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide involves several steps, including the formation of an intermediate compound and subsequent coupling with the final product. The process is complex and requires expertise in organic chemistry. However, the exact details of the synthesis method are proprietary and not publicly available.
Wissenschaftliche Forschungsanwendungen
2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In preclinical studies, this compound has shown efficacy in inhibiting BTK and reducing the growth of B cell tumors. In clinical trials, this compound has demonstrated promising results in the treatment of B cell lymphomas, chronic lymphocytic leukemia, and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
5,6-dichloro-N-[2-(2-methoxyanilino)-2-oxoethyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O3/c1-3-8-23(18(25)12-9-13(19)17(20)21-10-12)11-16(24)22-14-6-4-5-7-15(14)26-2/h4-7,9-10H,3,8,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJOQJKMMINUGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)NC1=CC=CC=C1OC)C(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-N-(6-(N-propylsulfamoyl)benzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2471997.png)
![methyl 4-({[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}methyl)benzoate](/img/structure/B2471999.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2472000.png)

![3-(2H-1,3-benzodioxole-5-carbonyl)-6-methyl-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2472002.png)

![N-(4-carbamoylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2472005.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)
![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2472012.png)